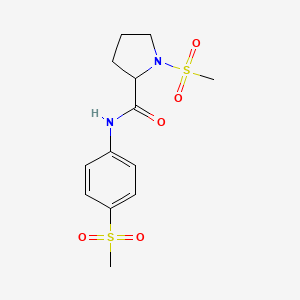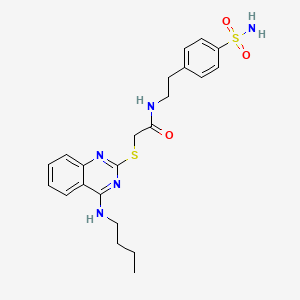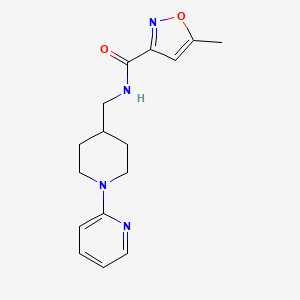
5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry. The molecule features an isoxazole ring, a pyridine moiety, and a piperidine ring, which are often found in drug-like compounds due to their favorable interactions with biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another relevant synthesis is the creation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were synthesized and their structures were elucidated by IR, NMR, and mass spectra . The presence of stereogenic centers and their configurations were determined by analyzing coupling constants and NOESY experiments. These techniques could be applied to determine the molecular structure of "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" and to confirm its stereochemistry.
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, the related methyl 4-aminopyrrole-2-carboxylates were synthesized by a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides . This demonstrates the potential reactivity of the isoxazole ring in nucleophilic substitution reactions. Additionally, the piperidine and pyridine moieties could participate in electrophilic substitution reactions, given the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied to some extent. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of drug-like molecules. The solubility, stability, and reactivity of "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" would need to be assessed to predict its behavior in biological systems.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of compounds with similar structures to "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" with receptors. For instance, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor revealed insights into conformational analyses and pharmacophore models. This research contributes to the understanding of receptor-ligand interactions and aids in the design of receptor-specific drugs (Shim et al., 2002).
Synthesis of Novel Compounds
The synthesis of novel compounds derived from structures similar to "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" has been a significant area of research. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the application of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antibacterial Activity
Compounds structurally related to "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" have been synthesized and evaluated for their antibacterial activity. The synthesis and antibacterial activity evaluation of pyrazolopyridine derivatives against various Gram-positive and Gram-negative bacteria highlight the potential of these compounds in antimicrobial therapy (Panda et al., 2011).
Imaging Agent Development
The development of imaging agents for medical diagnostics is another application. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation represents the use of such compounds in enhancing diagnostic imaging techniques (Wang et al., 2018).
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving compounds similar to "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" contribute to drug discovery. Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, for example, aids in understanding how structural variations affect biological activity, guiding the design of more effective and selective drugs (Lan et al., 1999).
Propiedades
IUPAC Name |
5-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-10-14(19-22-12)16(21)18-11-13-5-8-20(9-6-13)15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAFCZJNOVLWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

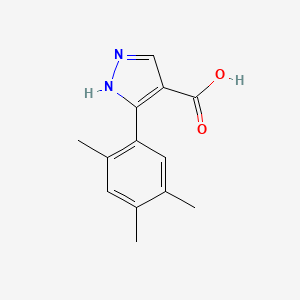
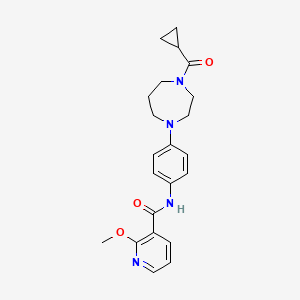
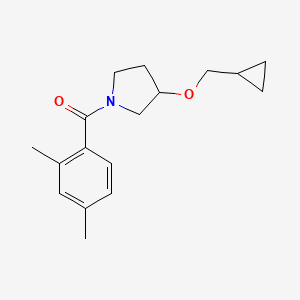
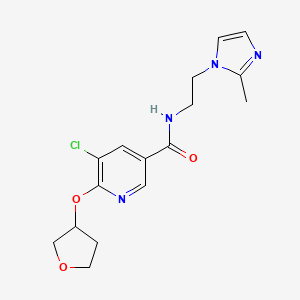
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)


![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
